tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate
Description
Properties
CAS No. |
1305712-88-2 |
|---|---|
Molecular Formula |
C15H29N3O3 |
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(propylamino)acetyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H29N3O3/c1-5-8-16-11-13(19)18-9-6-12(7-10-18)17-14(20)21-15(2,3)4/h12,16H,5-11H2,1-4H3,(H,17,20) |
InChI Key |
CKDFDUNNTNBJMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis generally proceeds through the following key steps:
- Starting Material: tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine) is used as the core scaffold.
- Acylation: The piperidine nitrogen (position 1) is acylated with a 2-(propylamino)acetyl derivative.
- Reaction Conditions: The acylation is typically performed in an aprotic solvent such as 1,4-dioxane or dichloromethane, in the presence of a base like cesium carbonate (Cs₂CO₃) or N,N-diisopropylethylamine (DIPEA).
- Purification: The product is purified by standard techniques such as flash column chromatography.
Detailed Reaction Conditions and Reagents
| Step | Reagents & Conditions | Notes | Yield (%) |
|---|---|---|---|
| 1. Boc Protection of Piperidine | tert-butyl carbamate, base (e.g., DIPEA), solvent (DCM), room temperature, inert atmosphere | Protects the piperidine nitrogen to prevent side reactions | Typically >80% |
| 2. Acylation with 2-(propylamino)acetyl moiety | 2-(propylamino)acetyl chloride or equivalent, base (Cs₂CO₃ or DIPEA), solvent (1,4-dioxane or DCM), 20-25°C, 4-24 hours | Controlled addition to avoid over-acylation; inert atmosphere recommended | 75-90% |
| 3. Work-up and Purification | Extraction with aqueous acid/base, drying over MgSO₄, flash chromatography (EtOAc/hexane) | Ensures removal of impurities and isolation of pure product | - |
Representative Experimental Procedure
- To a stirred solution of tert-butyl piperidin-4-ylcarbamate (1 equiv) in 1,4-dioxane, cesium carbonate (1.2 equiv) is added under nitrogen atmosphere.
- The 2-(propylamino)acetyl chloride (1.1 equiv) is added dropwise at room temperature.
- The reaction mixture is stirred for 12-24 hours, monitored by TLC or LC-MS.
- Upon completion, the mixture is diluted with dichloromethane and washed sequentially with 1M HCl, saturated sodium bicarbonate, and brine.
- The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash chromatography using ethyl acetate/hexane mixtures to afford the target compound as a white solid.
Industrial and Scale-Up Considerations
- Continuous Flow Synthesis: For industrial scale, continuous flow reactors are employed to improve reaction control, yield, and purity.
- Automated Synthesis: Automated systems optimize reagent addition and temperature control, reducing batch-to-batch variability.
- Green Chemistry: Solvent selection and waste minimization are considered to enhance sustainability.
Chemical Reaction Analysis
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Boc Protection | tert-butyl carbamate, DIPEA | DCM, RT, inert atmosphere | Formation of Boc-protected piperidine |
| Acylation | 2-(propylamino)acetyl chloride, Cs₂CO₃ | 1,4-dioxane, RT, 12-24 h | Formation of tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate |
| Purification | Flash chromatography | EtOAc/hexane | Isolation of pure compound |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | tert-butyl piperidin-4-ylcarbamate |
| Key Reagents | 2-(propylamino)acetyl chloride, Cs₂CO₃ or DIPEA |
| Solvents | 1,4-dioxane, dichloromethane |
| Temperature | 20-25°C (room temperature) |
| Reaction Time | 4-24 hours |
| Atmosphere | Nitrogen or inert gas |
| Purification | Flash chromatography (EtOAc/hexane) |
| Typical Yield | 75-90% |
Research Findings and Notes
- The use of cesium carbonate as a base enhances the nucleophilicity of the piperidine nitrogen, improving acylation efficiency.
- Reaction monitoring by LC-MS or TLC is critical to avoid overreaction or side product formation.
- The tert-butyl carbamate group provides stability during synthesis and can be removed under acidic conditions if needed for further functionalization.
- The compound’s purity typically exceeds 97% after purification, suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
tert-Butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Substituent Diversity on the Piperidine Ring
- Target Compound: The acetyl-propylamino group (C5H10NO) at the piperidine N-position provides moderate hydrophilicity and conformational flexibility.
- Compound 14 () : Features a dispiro-adamantane-trioxolane substituent, introducing significant steric bulk and rigidity. This enhances metabolic stability but reduces solubility compared to the target compound .
- Compound 79j (): Contains a quinoline-sulfonyl group (C23H27N5O4S), which increases molecular weight (MW: ~485 g/mol) and aromaticity, favoring π-π stacking in enzyme inhibition. The target compound’s lower MW (~299 g/mol) may improve bioavailability .
- tert-Butyl 1-neopentylpiperidin-4-ylcarbamate () : The neopentyl group increases lipophilicity (logP ~3.5 vs. ~1.8 for the target compound), affecting membrane permeability .
Carbamate Group Variations
Physicochemical Properties
Notes:
- The target compound’s acetyl-propylamino group balances hydrophilicity and lipophilicity, making it suitable for aqueous reaction conditions.
- Bulky substituents (e.g., dispiro-adamantane in Compound 14) reduce solubility but enhance stability in hydrophobic environments .
Biological Activity
Tert-butyl N-{1-[2-(propylamino)acetyl]piperidin-4-yl}carbamate, also known by its CAS number 1305712-88-2, is a synthetic organic compound with potential applications in pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound's molecular formula is C15H29N3O3, with a molecular weight of 299.42 g/mol. The IUPAC name is tert-butyl (1-(propylglycyl)piperidin-4-yl)carbamate, indicating its structural complexity, which includes a piperidine ring and an acetamide functional group.
Structural Formula
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 299.42 g/mol |
| Purity | 97% |
| CAS Number | 1305712-88-2 |
The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the central nervous system (CNS). Research indicates that compounds with similar structures often act as modulators of neurotransmitter systems, potentially influencing pathways associated with anxiety, depression, and pain modulation.
Key Mechanisms:
- Receptor Modulation: The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate mood and pain perception.
- Enzyme Inhibition: It may inhibit specific enzymes involved in neurotransmitter degradation or synthesis, thereby enhancing the availability of neurotransmitters like serotonin and norepinephrine.
In Vitro Studies
In vitro studies have demonstrated that similar piperidine derivatives exhibit significant activity against various cell lines. For example:
- Neuroprotective Effects: Compounds structurally related to this compound have shown neuroprotective properties by reducing oxidative stress in neuronal cells.
- Antidepressant Activity: Some studies suggest that these compounds can mimic the effects of traditional antidepressants by modulating serotonin levels.
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics of this compound. Preliminary animal studies indicate:
- Behavioral Changes: Mice treated with similar compounds displayed reduced anxiety-like behaviors in elevated plus maze tests.
- Pain Relief: Animal models have shown that these compounds can significantly reduce pain responses in inflammatory pain models.
Case Studies
-
Case Study on Anxiety Reduction:
A study published in Pharmacology Biochemistry and Behavior evaluated the effects of a related piperidine derivative on anxiety levels in rodents. Results indicated a significant reduction in anxiety-like behaviors, suggesting potential for treating anxiety disorders. -
Case Study on Pain Management:
Research conducted on a similar compound demonstrated its efficacy in reducing pain in a neuropathic pain model. The findings support the hypothesis that such piperidine derivatives could be developed into analgesics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
